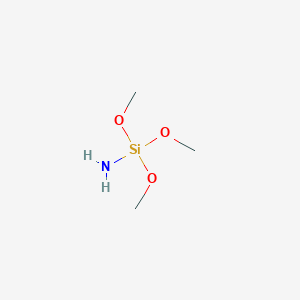
Silanamine, 1,1,1-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, 1,1,1-trimethoxy-: is an organosilicon compound with the chemical formula C3H11NO3Si . It is a colorless liquid that is soluble in common organic solvents such as alcohols and ethers . This compound is widely used in organic synthesis, particularly as a silicon reagent, catalyst, and intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silanamine, 1,1,1-trimethoxy- can be synthesized by reacting a silane reagent with an imine compound . The specific preparation method can be adjusted and improved according to specific needs .
Industrial Production Methods: The industrial production of Silanamine, 1,1,1-trimethoxy- involves the hydrolysis of alkylalkoxysilanes in the presence of moisture, which releases methanol and forms reactive silanols . These silanols further react to produce oligosiloxanes and polysiloxanes .
Chemical Reactions Analysis
Types of Reactions: Silanamine, 1,1,1-trimethoxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and acids.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane compounds.
Scientific Research Applications
Silanamine, 1,1,1-trimethoxy- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Silanamine, 1,1,1-trimethoxy- involves the hydrolysis of its methoxy groups to form reactive silanols . These silanols can further react to form oligosiloxanes and polysiloxanes, which are essential in various chemical and industrial processes . The molecular targets and pathways involved include the interaction with organic and inorganic substrates to form stable silicon-based compounds .
Comparison with Similar Compounds
- 1,1,1-Trimethoxy-N,N-dimethylsilanamine
- 1,1,1-Trimethyl-N-(trimethylsilyl)-silanamine
Comparison: Silanamine, 1,1,1-trimethoxy- is unique due to its high reactivity and versatility in organic synthesis . Compared to similar compounds, it offers better solubility in organic solvents and a broader range of applications in both scientific research and industrial processes .
Properties
CAS No. |
21692-64-8 |
|---|---|
Molecular Formula |
C3H11NO3Si |
Molecular Weight |
137.21 g/mol |
IUPAC Name |
[amino(dimethoxy)silyl]oxymethane |
InChI |
InChI=1S/C3H11NO3Si/c1-5-8(4,6-2)7-3/h4H2,1-3H3 |
InChI Key |
FXMBKAAULHJRKL-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](N)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



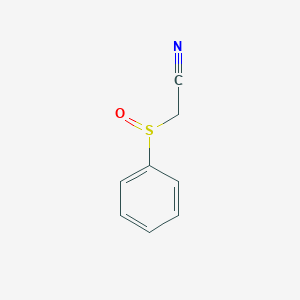
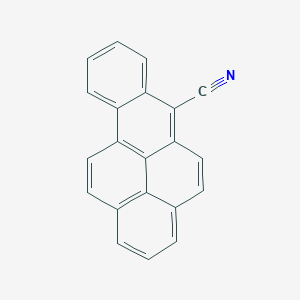
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
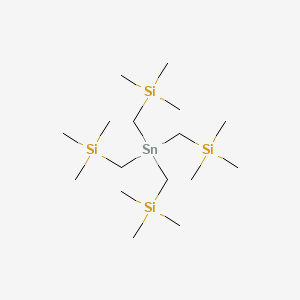
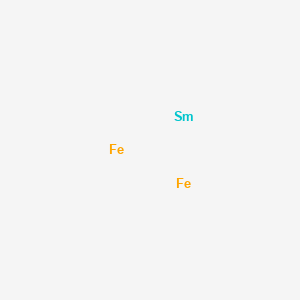


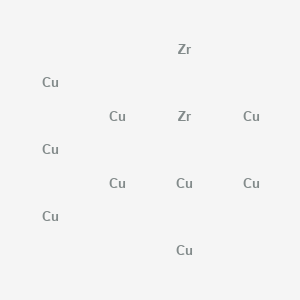
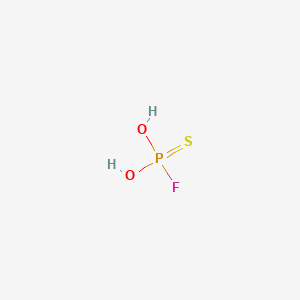
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)

